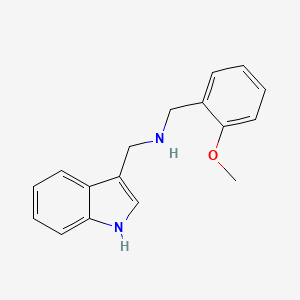

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

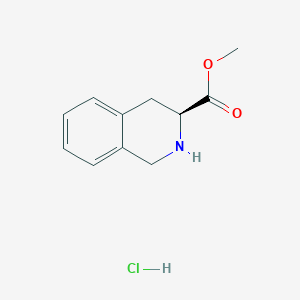

The compound (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is a complex organic molecule that contains an indole group, a methoxybenzyl group, and an amine group . It is related to a series of compounds that have been synthesized and evaluated for their bioactive properties, particularly their ability to inhibit tubulin polymerization .

Synthesis Analysis

The synthesis of related compounds involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These compounds were evaluated for their in vitro antiproliferative activities against various cancer cell lines . Another study describes a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione .Molecular Structure Analysis

The molecular structure of(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is complex, with an indole group, a methoxybenzyl group, and an amine group . The molecular formula is not directly available from the search results, but related compounds have formulas such as C11H12N2O2 .

科学的研究の応用

Cancer Research: Tubulin Polymerization Inhibition

This compound has been evaluated for its potential to inhibit tubulin polymerization, a vital process in cell division. Derivatives of this compound have shown significant antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . For instance, certain derivatives demonstrated potent activities, with one compound exhibiting IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM against these cell lines respectively . These findings suggest that this compound could serve as a lead structure for developing new anticancer agents targeting tubulin.

Medicinal Chemistry: Microflow Rapid Generation and Substitution

The compound has been part of studies involving the rapid generation of electrophiles and their subsequent nucleophilic substitution in a microflow reactor . This process is significant for the development of pharmaceuticals, as it allows for the efficient and rapid synthesis of complex molecules, potentially leading to the discovery of new drugs.

Synthetic Chemistry: Electrophile Preparation

Research has verified the preparations of (1H-indol-3-yl)methyl electrophiles, which are crucial intermediates in synthetic chemistry . The ability to rapidly generate these electrophiles at mild temperatures enhances the versatility and applicability of this compound in synthesizing a wide array of molecular targets.

将来の方向性

作用機序

Target of Action

Indole derivatives have been known to interact with a variety of targets, including nuclear receptors and various enzymes . For instance, some indole derivatives have been found to inhibit tubulin polymerization .

Mode of Action

Indole derivatives have been reported to interact with their targets in various ways, such as activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . Some indole derivatives have been found to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, including those involved in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to maintain intestinal homeostasis and impact liver metabolism and the immune response . Some indole derivatives have been found to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death .

Action Environment

The action of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can be influenced by various environmental factors. For instance, the presence of intestinal microorganisms is crucial for the metabolism of tryptophan to indole and its derivatives . The diet can also influence the production of indole derivatives

特性

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-(2-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-20-17-9-5-2-6-13(17)10-18-11-14-12-19-16-8-4-3-7-15(14)16/h2-9,12,18-19H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZEVXBSPOKIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366351 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine | |

CAS RN |

625409-25-8 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。